
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is a heterocyclic compound that features a thiazole ring substituted with a chloro group at the 2-position and a benzonitrile moiety at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of catalysts.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Electrophilic substitution: Formation of halogenated or nitrated thiazole derivatives.
Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.
Scientific Research Applications
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or receptors involved in vital biological pathways. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dichlorothienyl)-1,3-thiazole: Similar structure but with a dichlorothienyl group.
4-(2-Chloro-1,3-thiazol-5-yl)methoxybenzenecarbonitrile: Contains a methoxy group instead of a direct benzonitrile linkage.
Uniqueness
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
889672-75-7 |
|---|---|
Molecular Formula |
C10H5ClN2S |
Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-(2-chloro-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-6-9(14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |
InChI Key |
WSGKOCQBWIRDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


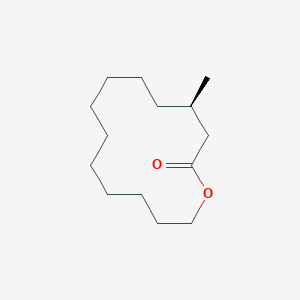
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
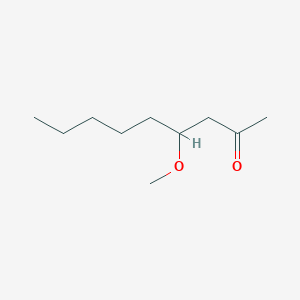
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
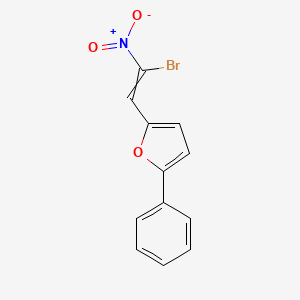
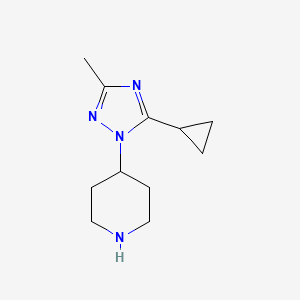
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
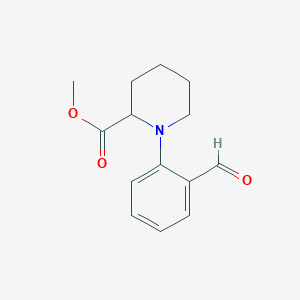
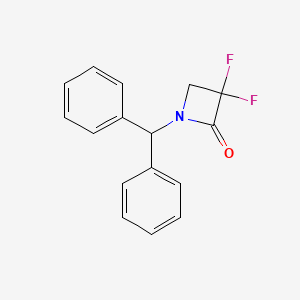

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![1H-Pyrazolo[4,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-thienylsulfonyl)-](/img/structure/B12605523.png)
